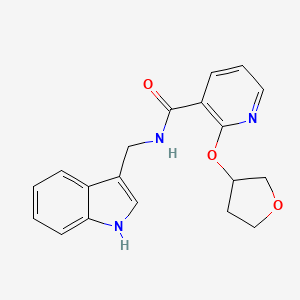

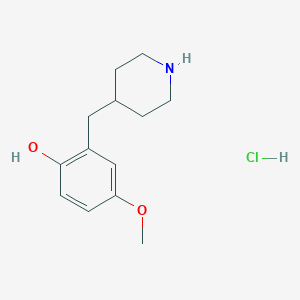

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as TH1834, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. TH1834 is a small molecule that has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Aplicaciones Científicas De Investigación

Metabolic Implications in Cancer

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is related to the activity of Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various human cancers. NNMT affects the methylation potential of cancer cells, consuming methyl units from S-adenosyl methionine. This consumption leads to a stable metabolic product, 1-methylnicotinamide, and results in an altered epigenetic state in cancer cells, including hypomethylated histones and heightened expression of pro-tumorigenic gene products. This suggests a direct link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).

Role in Hepatic Nutrient Metabolism

NNMT has also been implicated in regulating hepatic nutrient metabolism through its impact on Sirt1 protein stabilization. NNMT methylates nicotinamide (a form of vitamin B3) to produce N1-methylnicotinamide (MNAM), which has been observed to correlate with metabolic parameters in mice and humans. Hepatic suppression of NNMT affects glucose and cholesterol metabolism. This suggests that the metabolic effects of NNMT in the liver are mediated by its product, MNAM, and offers a new perspective on the regulatory pathway for vitamin B3 (Hong et al., 2015).

Adipose Tissue Association

Research has shown that, in addition to the liver, adipocytes and adipose tissue express high amounts of NNMT. The enzyme's activity increases during the differentiation of 3T3-L1 cells, and it is linked to the release of homocysteine, a product of the NNMT-catalyzed reaction. This supports the concept that adipose tissue NNMT contributes to increased plasma homocysteine levels, particularly in patients treated with nicotinic acid (Riederer et al., 2009).

Therapeutic Potential in Metabolic Disorders

There is growing interest in developing NNMT inhibitors as potential therapeutic agents for metabolic disorders. Small molecule inhibitors of NNMT have been associated with insulin sensitization, glucose modulation, and body weight reduction in animal models of metabolic disease. Such inhibitors, like JBSNF-000088, have shown to reduce serum and liver cholesterol and liver triglycerides levels in mice, highlighting NNMT as a potential target for metabolic disease therapy (Kannt et al., 2018).

Propiedades

IUPAC Name |

N-(1H-indol-3-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c23-18(22-11-13-10-21-17-6-2-1-4-15(13)17)16-5-3-8-20-19(16)25-14-7-9-24-12-14/h1-6,8,10,14,21H,7,9,11-12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVNVSPHMRTKHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-indol-3-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide](/img/structure/B2587904.png)

![Ethyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2587907.png)

![3-((4-(3-chlorophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2587909.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[(2-methoxyphenyl)sulfamoyl]benzoate](/img/structure/B2587912.png)

![5-amino-2-{[4-(trifluoromethoxy)phenyl]carbonyl}-1,2-oxazol-3(2H)-one](/img/structure/B2587923.png)

![Methyl 4-[(3,4-difluorophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2587925.png)

![3-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2587927.png)